CGS 35066 - 261619-50-5

CGS 35066

Catalog Number: EVT-254187
CAS Number: 261619-50-5
Molecular Formula: C16H16NO6P
Molecular Weight: 349.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent endothelin-converting enzyme (ECE) inhibitor that displays > 100-fold selectivity over neutral endopeptidase 24.11 (IC50 values are 22 and 2300 nM respectively). Blocks the hypertensive effects induced by big ET-1 in vitro and reduces the magnitude of cerebral vasospasm following subarachnoid hemorrhage (SAH).

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid (Les-6614)

Compound Description: Les-6614 is a 2-thioxo-4-thiazolidinone derivative that has shown potential as a polypharmacological agent. It exhibits slight antimicrobial and antitumor activity. Furthermore, research indicates it can reduce IgE levels and inflammatory markers like IgA, IgM, IL-2, and TNF-α, suggesting anti-inflammatory and anti-allergic properties. [] Molecular docking studies suggest potential interactions with lysosomal protective protein (LLP), Thromboxane-A synthase (TXAS), and PPARγ. []


3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

Compound Description: AM103 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), effectively reducing leukotriene synthesis. [, ] This mechanism is particularly relevant in managing inflammatory conditions like asthma. AM103 exhibits favorable pharmacokinetics and safety profiles in preclinical studies. []


2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) Propionic Acid (NM-3)

Compound Description: NM-3, an isocoumarin derivative, demonstrates antiangiogenic properties, inhibiting the formation of new blood vessels. [, , ] Studies indicate its potential in treating conditions like diabetic nephropathy by reducing renal alterations and inflammation. [] Additionally, NM-3 has been shown to induce apoptosis in various cancer cell lines, both independently and synergistically with other agents. [, ]

Overview

CGS 35066 is a selective inhibitor of endothelin-converting enzyme-1 (ECE-1), a key enzyme involved in the production of endothelin-1, a potent vasoconstrictor implicated in various cardiovascular diseases. This compound was developed to optimize the efficacy and selectivity of its predecessor, CGS 26303, which exhibited significant activity against ECE-1 but also inhibited other enzymes such as neutral endopeptidase 24.11. The modifications made to create CGS 35066 resulted in a compound with improved potency against ECE-1 and reduced activity against neutral endopeptidase, making it a valuable tool for studying the role of endothelin in disease states .

Source and Classification

CGS 35066 belongs to the class of non-peptidic inhibitors specifically targeting ECE-1. It has been characterized through various studies that assess its biochemical properties and potential therapeutic applications. The compound is classified under small molecule inhibitors, which are often utilized in pharmacological research to modulate specific biological pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of CGS 35066 involves several key steps that optimize the structure for enhanced biological activity. The process begins with the modification of CGS 26303, where the biphenyl and tetrazole groups are replaced with a dibenzofuran structure and a carboxylic acid moiety, respectively. This strategic alteration not only enhances the selectivity for ECE-1 but also decreases the inhibitory activity against neutral endopeptidase .

The detailed synthesis pathway includes:

  1. Starting Material: The synthesis initiates with 3-phenoxybenzyl alcohol.
  2. Reagents: Various reagents are employed to facilitate the transformation of functional groups.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels (>97%) .
  4. Characterization: The compound is characterized by techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

CGS 35066 has a complex molecular structure that can be represented by its chemical formula C18H17N3O4C_{18}H_{17}N_{3}O_{4}. The structural modifications from CGS 26303 include:

  • Dibenzofuran Framework: This contributes to its hydrophobic interactions and binding affinity for ECE-1.
  • Carboxylic Acid Group: Enhances solubility and bioavailability.

The molecular weight of CGS 35066 is approximately 341.35 g/mol, which is conducive for oral bioavailability in pharmacological applications .

Chemical Reactions Analysis

Reactions and Technical Details

CGS 35066 primarily acts as an inhibitor in biochemical reactions involving endothelin production. Its mechanism involves:

  1. Inhibition of ECE-1: By binding to the active site of ECE-1, CGS 35066 prevents the conversion of big endothelin-1 to its active form, thereby reducing vasoconstriction.
  2. Impact on Endothelin Production: In vivo studies have shown that administration of CGS 35066 significantly reduces endothelin levels in animal models, demonstrating its efficacy as an ECE-1 inhibitor .
Mechanism of Action

Process and Data

The mechanism by which CGS 35066 exerts its effects involves:

  1. Binding Affinity: The compound binds selectively to ECE-1 with an inhibitory concentration (IC50) of approximately 22 nM, indicating high potency.
  2. Reduction of Endothelin Levels: By inhibiting ECE-1 activity, CGS 35066 decreases the synthesis of endothelin-1, leading to vasodilation and reduced blood pressure in experimental models .
  3. Therapeutic Implications: This mechanism suggests potential applications in treating conditions associated with elevated endothelin levels, such as hypertension and heart failure .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CGS 35066 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; moderate aqueous solubility enhances its bioavailability.
  • Stability: Stable under physiological conditions, making it suitable for therapeutic use.

Key data points include:

  • Melting Point: Approximately 120°C.
  • Log P (Partition Coefficient): Indicates favorable lipophilicity for cellular uptake .
Applications

Scientific Uses

CGS 35066 has several applications in scientific research:

  1. Cardiovascular Research: Used extensively to study the role of endothelin in cardiovascular diseases, particularly its effects on vascular tone and blood pressure regulation.
  2. Disease Models: Employed in animal models to investigate the pathological roles of endothelin overproduction in conditions like chronic kidney disease and heart failure .
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting the endothelin system, providing insights into drug design strategies aimed at modulating this pathway .

Properties

CAS Number

261619-50-5

Product Name

CGS 35066

IUPAC Name

(2S)-3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid

Molecular Formula

C16H16NO6P

Molecular Weight

349.27 g/mol

InChI

InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1

InChI Key

CRUVAUSVWLATAE-ZDUSSCGKSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O

Synonyms

3-dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid
CGS 35066
CGS-35066
CGS35066

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C[C@@H](C(=O)O)NCP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.